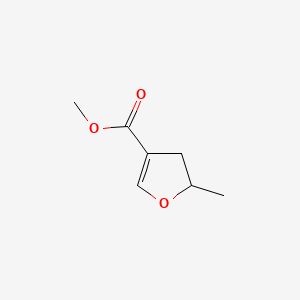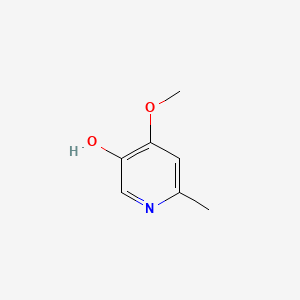![molecular formula C11H10O B564073 3-[(1E)-buta-1,3-dienyl]benzaldehyde CAS No. 106966-23-8](/img/structure/B564073.png)
3-[(1E)-buta-1,3-dienyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1E)-buta-1,3-dienyl]benzaldehyde is an organic compound with the molecular formula C11H10O It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 1,3-butadienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-buta-1,3-dienyl]benzaldehyde can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where benzaldehyde reacts with 1,3-butadiene in the presence of a base catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product through the formation of a carbon-carbon double bond .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method is the catalytic olefination of benzaldehyde using a copper catalyst. This method provides a concise and effective route to synthesize unsymmetrical 1,3-diarylpropene derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1E)-buta-1,3-dienyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-[(1E)-1,3-Butadien-1-yl]benzoic acid.
Reduction: 3-[(1E)-1,3-Butadien-1-yl]benzyl alcohol.
Substitution: Various substituted derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-[(1E)-buta-1,3-dienyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of aldehydes with biological molecules.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(1E)-buta-1,3-dienyl]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. Additionally, the compound’s ability to undergo redox reactions can disrupt cellular redox homeostasis, making it useful in antifungal and antimicrobial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: The parent compound, with a simpler structure and different reactivity.
Cinnamaldehyde: Similar structure with an additional double bond in the side chain.
3-Phenylpropionaldehyde: Similar structure but with a saturated side chain.
Eigenschaften
CAS-Nummer |
106966-23-8 |
|---|---|
Molekularformel |
C11H10O |
Molekulargewicht |
158.2 |
IUPAC-Name |
3-[(1E)-buta-1,3-dienyl]benzaldehyde |
InChI |
InChI=1S/C11H10O/c1-2-3-5-10-6-4-7-11(8-10)9-12/h2-9H,1H2/b5-3+ |
InChI-Schlüssel |
SBYMTSUZXZRCHG-HWKANZROSA-N |
SMILES |
C=CC=CC1=CC(=CC=C1)C=O |
Synonyme |
Benzaldehyde, 3-(1,3-butadienyl)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-Allyl-4-[4-[N-butyl-N-(3-phenylpropyl)amino]phenyl]-3-cyano-1,5-dihydro-5-oxo-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B563994.png)





![1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI)](/img/structure/B564009.png)


